tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate
Description
tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS: 2940958-71-2) is a spirocyclic compound with a bicyclic structure comprising a pyrrolidine ring fused to an oxazolidinone-like system. Its molecular formula is C₁₄H₂₂F₂N₂O₆, with a molecular weight of 352.34 g/mol and a purity >95% .
Properties
Molecular Formula |
C12H20F2N2O2 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-5-4-12(13,14)11(8-16)6-15-7-11/h15H,4-8H2,1-3H3 |
InChI Key |
KEFLVNOTLHARKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CNC2)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the spirocyclic core followed by the introduction of the tert-butyl and difluoro groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and safety.
Chemical Reactions Analysis
tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-butyl or difluoro groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers explore its potential as a bioactive compound with therapeutic properties.
Medicine: It may serve as a lead compound in drug discovery and development.
Industry: Its unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorine Substitution
tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate
- Molecular Formula : C₁₄H₂₂F₂N₂O₆ (identical to the target compound)
- Key Difference : Fluorine atoms at positions 8,8 instead of 9,8.
- Priced at $957/100mg (95% purity), it is significantly more expensive than non-fluorinated analogs .
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate
- Molecular Formula : C₁₂H₂₀F₂N₂O₂
- Key Difference : Fluorines at positions 3,3 and a smaller molecular weight (262.3 g/mol).
- Impact: Reduced steric bulk may enhance solubility but decrease metabolic stability.
Spirocyclic Compounds with Varied Ring Systems
(5S)-6-Benzyl-8,8-dimethyl-1-oxa-3-phenyl-2,6-diazaspiro{4.4}non-2-ene-7,9-dione (YA2)
- Structure : Contains a spiro{4.4} system with benzyl and phenyl substituents.
- Bioactivity : Demonstrated anticancer activity against HepG2 (IC₅₀ = 12 µM) and neuroprotective effects in SH-SY5Y cells. The fused isoxazoline ring enhances π-π stacking interactions absent in the target compound .
1-Methyl-1,6-diazaspiro[3.4]octane
- Structure : Smaller spiro[3.4]octane system without fluorine or tert-butyl groups.
- Commercial Data: Priced at $100/100mg, highlighting cost advantages for non-fluorinated, simpler analogs .
Functional Group Variations
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
- Key Feature : Benzyl substituent at position 6 instead of fluorine.
- Application : Used in peptide mimetics due to enhanced lipophilicity. Safety data indicate low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .
6-Azaspiro[3.5]nonan-7-one
Data Tables
Table 1: Structural and Commercial Comparison
Key Findings and Insights
- Fluorine Position Matters : The 9,9-difluoro substitution in the target compound likely improves metabolic stability compared to 8,8-difluoro analogs but may reduce solubility .
- Cost vs. Complexity: Fluorinated spirocycles are 5–10× more expensive than non-fluorinated analogs, reflecting synthetic challenges .
- Biological Data Gap : While analogs like YA2 show promising bioactivity, data for the target compound remain sparse, underscoring the need for targeted studies .
Q & A
Basic Questions
Q. What are the recommended storage conditions for tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate to ensure stability?
- Methodological Answer: Store the compound in a tightly sealed container under dry conditions at 2–8°C, as recommended for structurally related spirocyclic tert-butyl carboxylates . Avoid exposure to moisture, heat (>40°C), and incompatible materials (e.g., strong acids/bases), which may degrade the fluorinated spirocyclic core . Monitor stability via periodic NMR or LC-MS analysis to detect decomposition products like CO or nitrogen oxides under adverse conditions .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of , , and NMR to verify the spirocyclic framework and fluorine substitution pattern. High-resolution mass spectrometry (HRMS) can confirm molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural validation . For impurities, employ reverse-phase HPLC with UV/ELS detection, referencing retention times against synthetic intermediates .
Q. What safety precautions are critical when handling fluorinated spirocyclic amines?
- Methodological Answer: Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Use in a fume hood with local exhaust ventilation to mitigate inhalation risks, as fluorinated compounds may release hazardous vapors (e.g., HF) under decomposition . Spill containment should involve inert absorbents (e.g., sand) and disposal via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Methodological Answer: Apply quantum mechanical calculations (e.g., DFT) to predict reaction pathways for fluorination and spirocyclization steps. Software like Gaussian or ORCA can model transition states and identify energetically favorable conditions (e.g., solvent effects, catalysts) . Pair computational predictions with high-throughput experimentation (HTE) to validate optimal reagent ratios and temperatures, reducing trial-and-error iterations .
Q. What experimental design strategies assess hydrolytic stability under varying pH conditions?
- Methodological Answer: Use a factorial design to test pH (1–14), temperature (25–60°C), and ionic strength. Prepare buffered solutions (e.g., HCl/NaOH for acidic/alkaline conditions) and incubate the compound for 24–72 hours. Monitor degradation via NMR or LC-MS, quantifying residual intact compound and identifying breakdown products (e.g., free amines, tert-butyl alcohol) . Stability data can inform shelf-life predictions and formulation strategies for drug discovery applications .
Q. How does the 9,9-difluoro substitution influence reactivity in cross-coupling reactions?
- Methodological Answer: Evaluate the compound’s electrophilicity using Fukui indices derived from DFT calculations. Experimentally, test its participation in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings under Pd catalysis. Compare reaction yields and byproduct profiles against non-fluorinated analogs to assess fluorine’s electronic effects (e.g., electron-withdrawing properties altering nucleophilic attack) . Kinetic studies (e.g., variable-temperature NMR) can further elucidate activation barriers .
Data Contradictions and Mitigation
- Issue: Conflicting stability data for analogous compounds (e.g., "stable under storage" vs. "hazardous decomposition").
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
